
3-Chloro-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-6-(trifluoromethyl)-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-6-(trifluoromethyl)-2(1H)-quinoxalinone is a quinoxalinone derivative. This compound has drawn interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The structural elements, including the chloro, pyridinyl, and trifluoromethyl groups, lend it a unique profile that influences its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
Initial Formation of Intermediates
Begin with the synthesis of 3-chloro-5-(trifluoromethyl)-2-aminopyridine.
React the intermediate with 2-bromoethylamine in the presence of a base to form 1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-2-chloroethane.
Quinoxalinone Core Assembly
Cyclize with o-phenylenediamine under acidic or basic conditions to form the quinoxalinone core.
Introduce the trifluoromethyl groups through electrophilic fluorination or via direct fluorination reactions.
Industrial Production Methods
In industrial settings, these reactions are scaled up with optimized conditions. Continuous flow synthesis may be employed to ensure a steady and controlled reaction environment. Catalysts and specific reaction conditions are tailored to achieve high yield and purity.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : Reacts under mild oxidative conditions to form higher oxidation state derivatives, which may include the formation of quinoxalin-2,3-dione.
Reduction: : Undergoes reduction with agents like sodium borohydride, leading to the formation of more reduced analogs.
Substitution
Nucleophilic Substitution: : The chloro groups can be replaced by nucleophiles under suitable conditions.
Electrophilic Substitution: : The trifluoromethyl groups can participate in further electrophilic aromatic substitutions.
Common Reagents and Conditions Used
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).
Major Products Formed
Oxidized quinoxalinone derivatives.
Reduced aminopyridines and quinoxalinone derivatives.
Substituted quinoxalinones with different nucleophilic or electrophilic groups.
科学研究应用
Chemistry
Utilized as a reagent in the synthesis of complex organic molecules.
Acts as a precursor for more functionalized heterocyclic compounds.
Biology
Investigated for its antimicrobial and antiviral properties.
Medicine
Explored as a candidate for developing new pharmaceutical agents, particularly in the field of oncology.
Studied for its inhibitory effects on specific enzymes and receptors involved in disease pathways.
Industry
Employed in the production of specialty chemicals and materials.
Potential use in agrochemical formulations.
作用机制
The compound exhibits its effects primarily through interaction with specific molecular targets:
Enzyme Inhibition: : Binds to and inhibits key enzymes, altering metabolic and signaling pathways.
Receptor Modulation: : Interacts with cellular receptors, modulating their activity and influencing cellular responses.
The exact pathways and targets can vary depending on the specific application, whether in drug development or as a research tool.
相似化合物的比较
Unique Features
The presence of dual trifluoromethyl groups and chloro substituents imparts unique chemical reactivity.
Enhanced stability and bioavailability compared to other quinoxalinone derivatives.
Similar Compounds
2,3-Dichloro-6-(trifluoromethyl)quinoxaline: : Shares some structural features but lacks the pyridinyl group, affecting its reactivity and biological activity.
3-Chloro-1-(2-((6-chloro-2-pyridinyl)amino)ethyl)-2(1H)-quinoxalinone: : Similar core structure but different substituent patterns, leading to varied applications and properties.
5-(Trifluoromethyl)-2-(quinoxalin-1-yl)pyridine: : Combines quinoxaline and pyridine but in a different framework, influencing its overall chemical behavior.
This compound's distinct structural elements make it a valuable and versatile molecule in various scientific and industrial domains.
属性
IUPAC Name |
3-chloro-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-(trifluoromethyl)quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F6N4O/c18-10-5-9(17(23,24)25)7-27-14(10)26-3-4-29-12-2-1-8(16(20,21)22)6-11(12)28-13(19)15(29)30/h1-2,5-7H,3-4H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCLGNOUDJVRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(C(=O)N2CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide](/img/structure/B2569615.png)
![N-[(3-Hydroxycyclobutyl)methyl]-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2569616.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2569619.png)
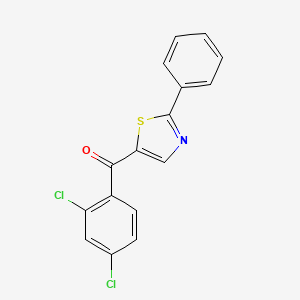
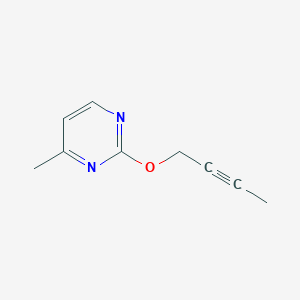
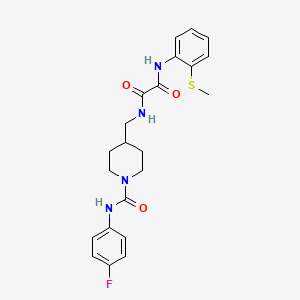
![N-(3,5-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2569624.png)
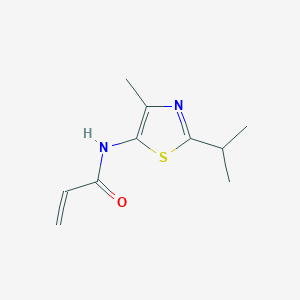
![4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2569626.png)
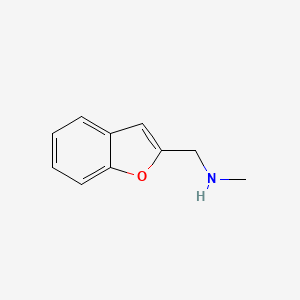
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2569631.png)
![3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B2569632.png)
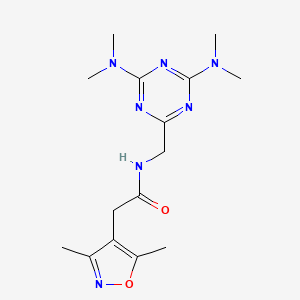
![2-(methylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2569637.png)
